
Magnesium;2,4-dichloro-1-ethylbenzene;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;2,4-dichloro-1-ethylbenzene;bromide is a complex organometallic compound that combines magnesium with a substituted benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium;2,4-dichloro-1-ethylbenzene;bromide typically involves the reaction of 2,4-dichloro-1-ethylbenzene with magnesium in the presence of a brominating agent. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the organometallic compound. The general reaction scheme is as follows:
2,4-dichloro-1-ethylbenzene+Mg+Br2→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature and pressure to ensure high yield and purity. The use of solvents such as tetrahydrofuran (THF) can facilitate the reaction by stabilizing the intermediate complexes.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium;2,4-dichloro-1-ethylbenzene;bromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the magnesium center.
Coupling Reactions: It can be used in coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include hydroxide ions, amines, and alkoxides.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can oxidize the compound.
Reducing Agents: Lithium aluminum hydride or sodium borohydride can reduce the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield 2,4-dichloro-1-ethylphenol.
Aplicaciones Científicas De Investigación
Magnesium;2,4-dichloro-1-ethylbenzene;bromide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Catalysis: The compound can act as a catalyst in various chemical reactions.
Material Science: It is used in the development of new materials with unique properties.
Pharmaceuticals: The compound is explored for its potential use in drug development and medicinal chemistry.
Mecanismo De Acción
The mechanism by which Magnesium;2,4-dichloro-1-ethylbenzene;bromide exerts its effects involves the interaction of the magnesium center with various substrates The magnesium ion can coordinate with electron-rich sites on the substrate, facilitating chemical transformations
Comparación Con Compuestos Similares
Similar Compounds
- Magnesium;2,4-dichlorobenzene;bromide
- Magnesium;2,4-dichloro-1-methylbenzene;bromide
- Magnesium;2,4-dichloro-1-propylbenzene;bromide
Uniqueness
Magnesium;2,4-dichloro-1-ethylbenzene;bromide is unique due to the presence of the ethyl group, which can influence the reactivity and steric properties of the compound. This makes it distinct from other similar compounds that may have different alkyl substituents.
Propiedades
Fórmula molecular |
C8H7BrCl2Mg |
|---|---|
Peso molecular |
278.25 g/mol |
Nombre IUPAC |
magnesium;2,4-dichloro-1-ethylbenzene;bromide |
InChI |
InChI=1S/C8H7Cl2.BrH.Mg/c1-2-6-3-4-7(9)5-8(6)10;;/h3-5H,1-2H2;1H;/q-1;;+2/p-1 |
Clave InChI |
SVWLYRYNLIVIHP-UHFFFAOYSA-M |
SMILES canónico |
[CH2-]CC1=C(C=C(C=C1)Cl)Cl.[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B13444500.png)
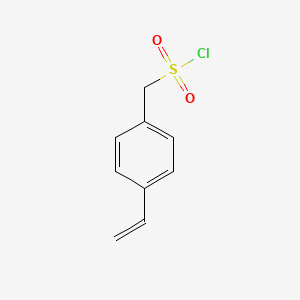
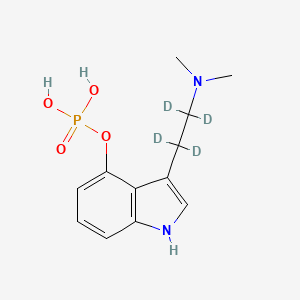
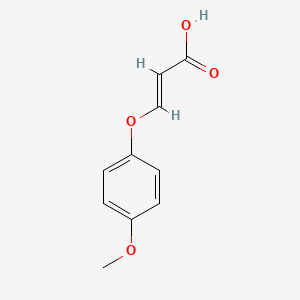
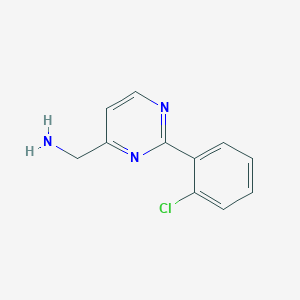
![6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13444536.png)
![4-[(2-methylpropan-2-yl)oxycarbonyl]-1-(5-nitropyridin-2-yl)piperazine-2-carboxylic acid](/img/structure/B13444545.png)
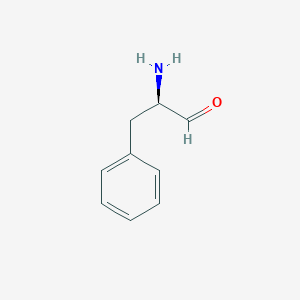

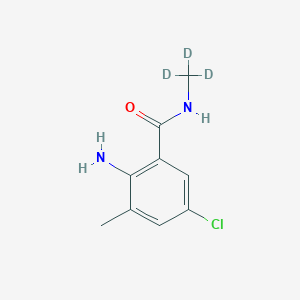
![(1R,5R)-2-Acetate-4,6,6-trimethyl-bicyclo[3.1.1]hept-3-en-2-ol (Mixture of Isomers)](/img/structure/B13444576.png)

![3-chloro-5-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-N-hydroxy-1-methyl-1H-Pyrazole-4-carboxamide](/img/structure/B13444596.png)

